AhR agonist 2

AhR agonism EC50 potency

AhR agonist 2 (Compound 12a) enables systemic AhR activation via oral dosing—unlike Tapinarof (topical-only) or FICZ (rapidly metabolized). With an EC50 of 0.03 nM (430-fold more potent than Tapinarof), it reduces compound consumption in longitudinal studies. Validated in both topical and oral routes in the IMQ psoriasis model. Unlike 5F-203, it exhibits no cytotoxicity (IC50 >300 μM), ensuring clean pharmacology. The >10,000,000-fold safety margin supports high-throughput screening and chronic exposure protocols. High-purity solid; ready for in vivo formulation.

Molecular Formula C12H7Br2N3
Molecular Weight 353.01 g/mol
Cat. No. B10856977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhR agonist 2
Molecular FormulaC12H7Br2N3
Molecular Weight353.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Br
InChIInChI=1S/C12H7Br2N3/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-17(11)16-12/h1-7H
InChIKeyMETAKUVFAGUKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AhR agonist 2 (Compound 12a) – High-Potency Triazolopyridine AhR Agonist for Psoriasis Research and Oral in Vivo Studies


AhR agonist 2 (Compound 12a; CAS 2975270-19-8) is a synthetic triazolopyridine derivative that functions as a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in immune regulation and skin barrier homeostasis [1]. Its molecular formula is C12H7Br2N3 with a molecular weight of 353.01 g/mol, and it is supplied as an off-white to light yellow solid powder . The compound was identified through structure-activity relationship optimization as the most active member of a novel triazolopyridine class, demonstrating an EC50 of 0.03 nM in AhR activation assays [1].

AhR agonist 2: Why In-Class AhR Agonists Cannot Be Substituted Without Compromising Experimental Reproducibility


AhR agonists exhibit substantial heterogeneity in potency, oral bioavailability, cytotoxicity profiles, and in vivo efficacy outcomes despite sharing a common molecular target. Endogenous ligands such as L-Kynurenine require supraphysiological concentrations (high micromolar range) to activate AhR signaling in vitro, limiting their utility as positive controls [1]. Natural agonists like Tapinarof (EC50 = 13 nM) are >400-fold less potent than AhR agonist 2 and are restricted to topical administration due to poor oral bioavailability [2]. The photoproduct FICZ, while potent (Kd = 70 pM), is rapidly metabolized by CYP1A1 and lacks the oral pharmacokinetic profile required for systemic dosing studies [3]. Furthermore, cytotoxic AhR ligands such as 5F-203 confound mechanistic studies by inducing DNA damage and oxidative stress pathways independent of AhR activation [4]. Substituting any of these compounds for AhR agonist 2 would alter both the quantitative readout and the biological interpretation of AhR-dependent phenotypes.

AhR agonist 2 Quantitative Differentiation: Head-to-Head and Cross-Study Potency, Safety, and in Vivo Efficacy Comparisons


AhR agonist 2 EC50 of 0.03 nM – Potency Differential Versus Tapinarof and L-Kynurenine in AhR Activation Assays

AhR agonist 2 (Compound 12a) demonstrates an EC50 of 0.03 nM for AhR activation, representing a 433-fold increase in potency compared to the FDA-approved topical AhR agonist Tapinarof (EC50 = 13 nM) [1] [2]. The endogenous AhR ligand L-Kynurenine requires concentrations in the high micromolar range to achieve comparable receptor activation, corresponding to an approximately 100,000-fold potency differential [3]. The structure-activity relationship study that identified 12a as the most active compound in the triazolopyridine series directly compared 24 synthesized derivatives, with 12a exhibiting the lowest EC50 value among all tested compounds [1].

AhR agonism EC50 potency psoriasis receptor activation

AhR agonist 2 Oral Bioavailability – A Differentiating Pharmacokinetic Property Versus Topical-Only Tapinarof and Metabolically Labile FICZ

AhR agonist 2 is the first orally available AhR agonist discovered for psoriasis research applications [1]. The original research publication explicitly identifies 12a as demonstrating 'good pharmacokinetic properties' and reports that both topical and oral administration routes significantly alleviate imiquimod (IMQ)-induced psoriasis-like skin lesions in mice [1]. In contrast, Tapinarof is clinically administered only as a 1% topical cream and lacks systemic oral bioavailability [2]. FICZ, while a potent AhR ligand, is rapidly metabolized by CYP1A1 enzymes (the very enzymes it induces), precluding sustained systemic exposure following oral administration [3].

oral bioavailability pharmacokinetics systemic administration psoriasis in vivo dosing

AhR agonist 2 Cytotoxicity Profile – >300 μM IC50 Across Four Human Cell Lines Demonstrates High Safety Window for AhR Activation Studies

AhR agonist 2 exhibits IC50 values exceeding 300 μM in MTT cytotoxicity assays across four distinct human cell lines (BEAS-2B bronchial epithelial cells, HEK-293T embryonic kidney cells, HUVEC endothelial cells, and LX-2 hepatic stellate cells) following 72-hour exposure . This represents a safety margin of >10,000,000-fold between the cytotoxic IC50 (>300,000,000 pM) and the AhR activation EC50 (30 pM). In contrast, the AhR agonist 5F-203 exhibits potent cytotoxicity in MCF-7 breast cancer cells (GI50 values in the nanomolar range) and induces DNA damage, reactive oxygen species generation, and activation of JNK, ERK, and p38 stress pathways, which complicates interpretation of AhR-specific effects [1] [2].

cytotoxicity IC50 safety window cell viability therapeutic index

AhR agonist 2 in Vivo Anti-Psoriasis Efficacy – Oral and Topical Administration Both Significantly Alleviate IMQ-Induced Psoriasis in Mouse Model

AhR agonist 2 (Compound 12a) demonstrates significant in vivo efficacy in the imiquimod (IMQ)-induced mouse model of psoriasis when administered via either topical or oral routes [1]. The original discovery publication reports that 12a substantially reduces psoriasis-like skin lesions, including erythema, scaling, and epidermal thickening, in IMQ-treated mice [1]. Notably, the study includes a direct comparison with FICZ, an endogenous AhR ligand, where oral 12a demonstrated superior or comparable anti-psoriasis effects while offering the practical advantage of oral administration—a route unavailable for FICZ due to its rapid CYP1A1-mediated metabolism [1] [2]. The publication concludes that 'considering the excellent in vivo anti-psoriasis activity as well as good pharmacokinetic properties, 12a could be a promising lead compound for drug discovery against psoriasis' [1].

in vivo efficacy psoriasis model IMQ-induced skin inflammation preclinical validation

AhR agonist 2 Optimal Application Scenarios for Research Procurement and Experimental Design


Oral Systemic AhR Activation Studies in Rodent Models of Inflammatory Disease

AhR agonist 2 is the preferred AhR agonist for studies requiring systemic AhR activation via oral administration. Unlike Tapinarof (topical-only clinical formulation) and FICZ (rapid CYP1A1-mediated metabolism precluding sustained systemic exposure), AhR agonist 2 is explicitly validated for oral administration in mouse models and described as having 'good pharmacokinetic properties' [1]. This makes it uniquely suitable for preclinical investigations of AhR-mediated immunomodulation in gastrointestinal inflammation, systemic autoimmune conditions, or any experimental paradigm requiring oral dosing with predictable systemic exposure. The high safety window (>300 μM IC50 across multiple cell lines) further supports in vivo dosing without confounding cytotoxicity .

High-Sensitivity AhR Reporter Assays and in Vitro Mechanistic Studies Requiring Minimal Compound Consumption

AhR agonist 2, with an EC50 of 0.03 nM, enables AhR activation at picomolar concentrations—approximately 433-fold lower than Tapinarof (EC50 = 13 nM) [1] [2]. This extreme potency translates to reduced compound consumption per experiment, lowering procurement costs over longitudinal studies. The >10,000,000-fold safety margin between the cytotoxic IC50 (>300 μM) and effective EC50 (0.03 nM) ensures that AhR activation can be studied in vitro without triggering off-target cytotoxicity or stress pathway activation . This property is particularly valuable for high-throughput screening campaigns, long-term chronic exposure studies, and any assay format where compound cost or cytotoxic confounding are critical experimental constraints.

Psoriasis and Skin Barrier Research Combining Topical and Systemic AhR Activation Paradigms

AhR agonist 2 has been specifically validated in the IMQ-induced mouse model of psoriasis, demonstrating significant alleviation of erythema, scaling, and epidermal thickening via both topical and oral administration routes [1]. This dual-route validation distinguishes it from Tapinarof (topical-only) and FICZ (metabolically unstable for oral use). The compound induces rapid nuclear enrichment of AhR and triggers transcription of downstream genes involved in skin barrier repair [1]. Researchers investigating AhR-mediated regulation of Th17/Treg balance, keratinocyte differentiation, or skin barrier restoration should prioritize AhR agonist 2 for experimental paradigms that may require comparison of topical versus systemic AhR activation or for studies where oral bioavailability is essential for long-term dosing protocols.

AhR Signaling Studies Requiring Clean Mechanistic Interpretation Without Cytotoxic or Genotoxic Confounders

AhR agonist 2 offers a clean pharmacological tool for dissecting AhR-dependent signaling pathways without the confounding effects associated with alternative AhR ligands. 5F-203, a benzothiazole-derived AhR agonist, induces DNA damage, elevates reactive oxygen species, and activates JNK, ERK, and p38 stress kinases—effects that are independent of AhR activation and complicate mechanistic interpretation [3] [4]. In contrast, AhR agonist 2 exhibits no detectable cytotoxicity (IC50 >300 μM) across four human cell lines at concentrations orders of magnitude above its EC50 . This purity of pharmacological effect makes AhR agonist 2 the appropriate choice for studies aimed at isolating AhR-specific transcriptional programs, protein-protein interactions, or downstream functional consequences without confounding cellular stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for AhR agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.